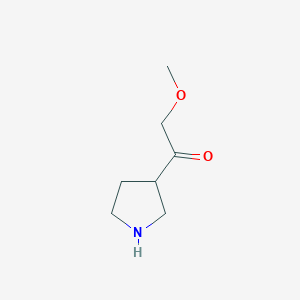
(2-Methylcyclohexyl)methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Methylcyclohexyl)methanesulfonamide is an organosulfur compound with the molecular formula C8H17NO2S It is a derivative of methanesulfonamide, where the sulfonamide group is attached to a 2-methylcyclohexyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methylcyclohexyl)methanesulfonamide typically involves the reaction of 2-methylcyclohexylamine with methanesulfonyl chloride. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
2-Methylcyclohexylamine+Methanesulfonyl chloride→this compound+HCl
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(2-Methylcyclohexyl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.
Reduction: The compound can be reduced to form amines.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or alcohols can react with the sulfonamide group under basic conditions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted sulfonamides.
Aplicaciones Científicas De Investigación
(2-Methylcyclohexyl)methanesulfonamide has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceuticals, particularly those targeting sulfonamide-sensitive enzymes.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It is used in studies investigating the biological activity of sulfonamide derivatives.
Industrial Applications: The compound is used in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (2-Methylcyclohexyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes containing sulfonamide-sensitive active sites. The compound can inhibit the activity of these enzymes by binding to the active site and preventing substrate access. This inhibition can lead to various biological effects, depending on the enzyme targeted.
Comparación Con Compuestos Similares
Similar Compounds
Methanesulfonamide: A simpler sulfonamide with a similar functional group.
N-methyl-N-(2-methylcyclohexyl)methanesulfonamide: A closely related compound with an additional methyl group on the nitrogen atom.
Sulfanilamide: A well-known sulfonamide used in antibacterial drugs.
Uniqueness
(2-Methylcyclohexyl)methanesulfonamide is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the 2-methylcyclohexyl group enhances its lipophilicity and may influence its interaction with biological targets compared to simpler sulfonamides.
Propiedades
Fórmula molecular |
C8H17NO2S |
|---|---|
Peso molecular |
191.29 g/mol |
Nombre IUPAC |
(2-methylcyclohexyl)methanesulfonamide |
InChI |
InChI=1S/C8H17NO2S/c1-7-4-2-3-5-8(7)6-12(9,10)11/h7-8H,2-6H2,1H3,(H2,9,10,11) |
Clave InChI |
SEUHKLIBNYYHFD-UHFFFAOYSA-N |
SMILES canónico |
CC1CCCCC1CS(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


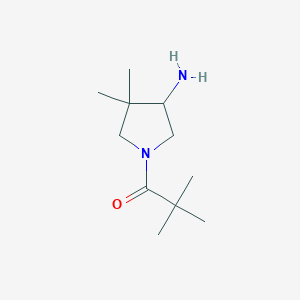

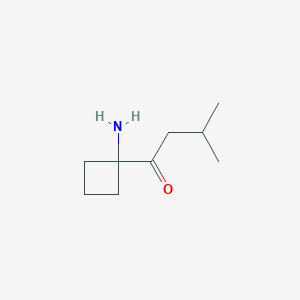
![3-(Iodomethyl)-2-oxa-8-azaspiro[4.5]decane](/img/structure/B13184585.png)
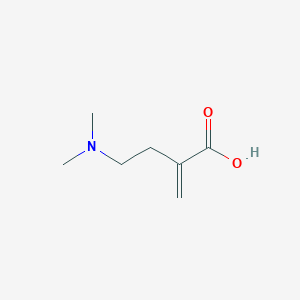

![2-{4,4-Difluoro-7-oxabicyclo[4.1.0]heptan-1-yl}pyridine](/img/structure/B13184594.png)

![1H,2H,3H-Pyrrolo[2,3-c]pyridine-4-carboxylic acid](/img/structure/B13184603.png)
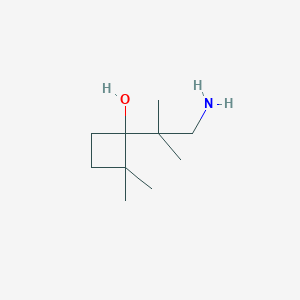
![1H-Pyrido[3,4-b]indole-1-carboxylic acid, 6-bromo-2,3,4,9-tetrahydro-](/img/structure/B13184615.png)
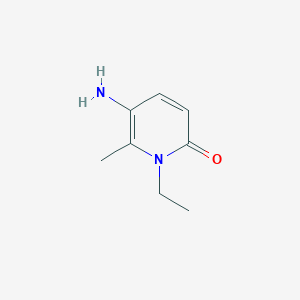
![3-[(2,4-Dichlorophenyl)sulfanyl]butan-2-one](/img/structure/B13184627.png)
